

The Multifaceted Expression of Helios Across Immune Cell Lineages: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heliosin*

Cat. No.: B1234738

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger transcription factors. Initially identified for its critical role in the development and function of regulatory T cells (Tregs), emerging evidence reveals a broader and more complex expression pattern across various immune cell populations. This technical guide provides an in-depth overview of Helios protein expression in different immune cell types, complete with quantitative data, detailed experimental protocols, and visualizations of key regulatory pathways. Understanding the nuanced expression of Helios is crucial for dissecting its role in immune regulation and for the development of novel therapeutic strategies targeting immune-mediated diseases and cancer.

Data Presentation: Quantitative Expression of Helios in Human Immune Cells

The expression of Helios varies significantly among different immune cell populations. The following table summarizes the quantitative data on Helios expression, primarily derived from flow cytometric analyses of human peripheral blood mononuclear cells (PBMCs) and other tissues.

Immune Cell Type	Subpopulation	Helios Expression Level	References
T Cells	CD4+ Foxp3+ Regulatory T cells (Tregs)	~70-90% of Foxp3+ cells are Helios+	[1][2]
Naive Tregs	Higher proportion of Helios+ cells compared to memory Tregs	[3]	
Memory Tregs	Lower proportion of Helios+ cells compared to naive Tregs	[3]	
CD4+ Foxp3- Conventional T cells (Tconv)	Very low to negligible in resting state; transiently upregulated upon activation	[1][3]	
CD8+ T cells	~15-21% of circulating CD8+ T cells are Helios+; primarily in memory subsets	[4]	
B Cells	Mature B cells	Not detected	[5][6]
Natural Killer (NK) Cells	NK Cells	Expressed, particularly during an intermediate stage of differentiation	[7]
Innate Lymphoid Cells (ILCs)	ILCs	Expression varies by subset; noted in some ILC populations	[7]
Myeloid Cells	Monocytes	Not detected	[5][6]
Macrophages	Not detected	[5][6]	

Dendritic Cells (DCs) Not detected

[5][6]

Experimental Protocols

Accurate detection of the nuclear protein Helios requires optimized protocols. Below are detailed methodologies for the most common techniques used to assess Helios expression.

Flow Cytometry: Intracellular Staining of Helios

This protocol is designed for the detection of intracellular Helios in immune cells.

1. Cell Preparation:

- Isolate human PBMCs using Ficoll-Paque density gradient centrifugation.
- Wash the cells twice with PBS.
- Resuspend the cells in a suitable staining buffer (e.g., PBS with 2% FBS).

2. Surface Staining (Optional):

- If co-staining for surface markers, add fluorochrome-conjugated antibodies against surface antigens of interest (e.g., CD3, CD4, CD8, CD25, Foxp3).
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with staining buffer.

3. Fixation and Permeabilization:

- Use a commercial transcription factor staining buffer set (e.g., Foxp3/Transcription Factor Staining Buffer Set) for optimal results.
- Resuspend cells in 1 mL of freshly prepared fixation/permeabilization buffer.
- Incubate for 30-60 minutes at 4°C in the dark.
- Wash the cells twice with 1X permeabilization buffer.

4. Intracellular Staining:

- Resuspend the fixed and permeabilized cells in 100 μ L of 1X permeabilization buffer.
- Add the anti-Helios antibody. A commonly used and validated clone is 22F6 or REA829.[\[8\]](#)[\[9\]](#)
- Recommended concentration for clone 22F6 is 5 μ L (0.03-0.125 μ g) per test (10⁵ to 10⁸ cells).[\[5\]](#)[\[8\]](#)
- Recommended dilution for clone REA829 is 1:50 for up to 10⁷ cells.[\[9\]](#)
- Incubate for at least 30 minutes at 4°C in the dark.
- Wash the cells twice with 1X permeabilization buffer.

5. Data Acquisition:

- Resuspend the cells in staining buffer.
- Acquire data on a flow cytometer. Be sure to include appropriate isotype controls and fluorescence minus one (FMO) controls for accurate gating.

Immunohistochemistry (IHC) for Helios in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting Helios in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in xylene (2 changes for 5 minutes each).
- Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (10 mM Sodium Citrate, pH 6.0).
- Heat the slides in the buffer at 95-100°C for 20 minutes.
- Allow the slides to cool to room temperature.

3. Staining:

- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Wash with PBS.
- Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Incubate with the primary anti-Helios antibody overnight at 4°C. A recommended dilution for IHC is typically in the range of 1:100 to 1:500, but should be optimized.[10]
- Wash with PBS.
- Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
- Wash with PBS.
- Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
- Wash with PBS.
- Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.

Western Blotting for Helios

This protocol is for the detection of the Helios protein in cell lysates.

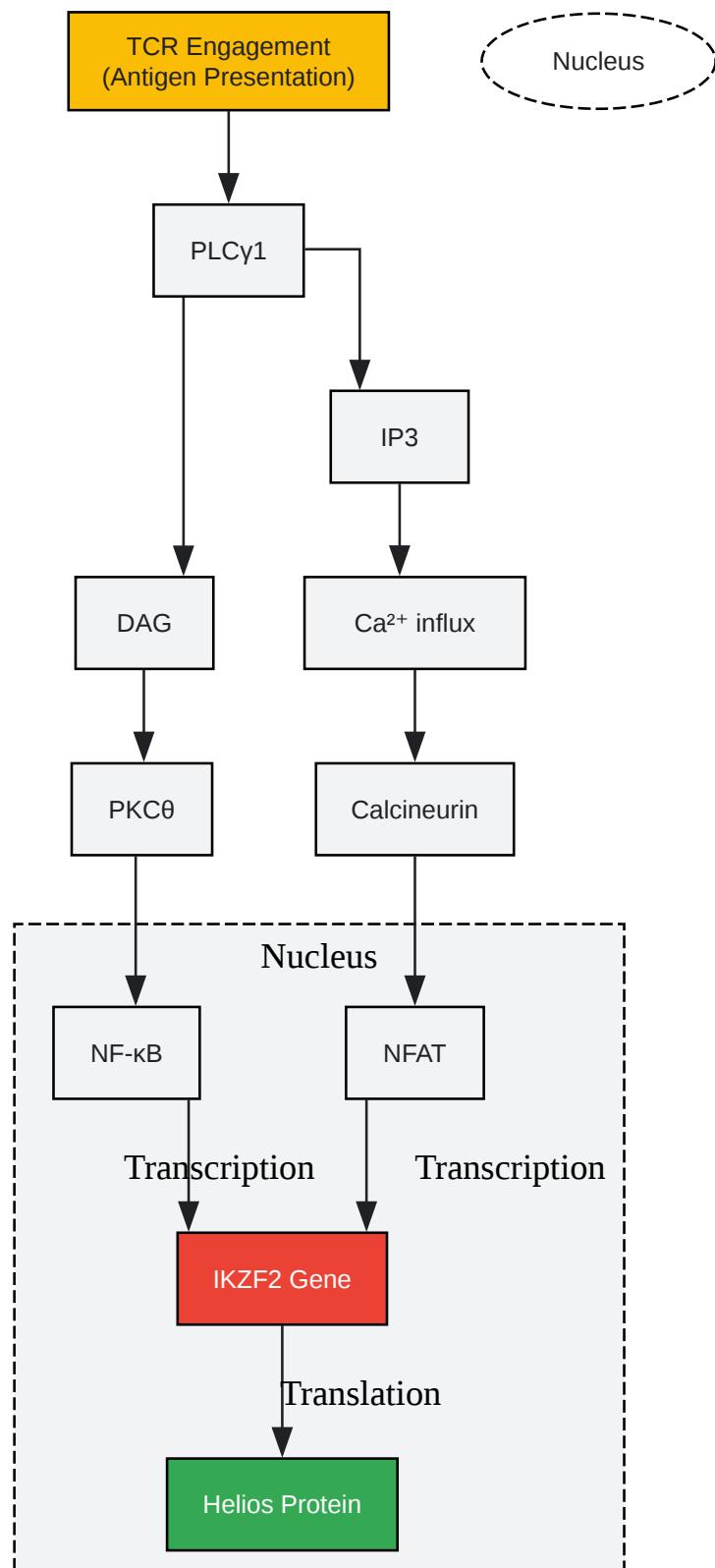
1. Nuclear Protein Extraction:

- As Helios is a nuclear protein, it is recommended to perform nuclear extraction for a more enriched sample.
- Briefly, lyse the cell membrane with a hypotonic buffer, pellet the nuclei, and then lyse the nuclei with a high-salt nuclear extraction buffer containing protease inhibitors.

2. SDS-PAGE and Transfer:

- Determine the protein concentration of the nuclear extracts using a BCA assay.
- Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
- Separate the proteins on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

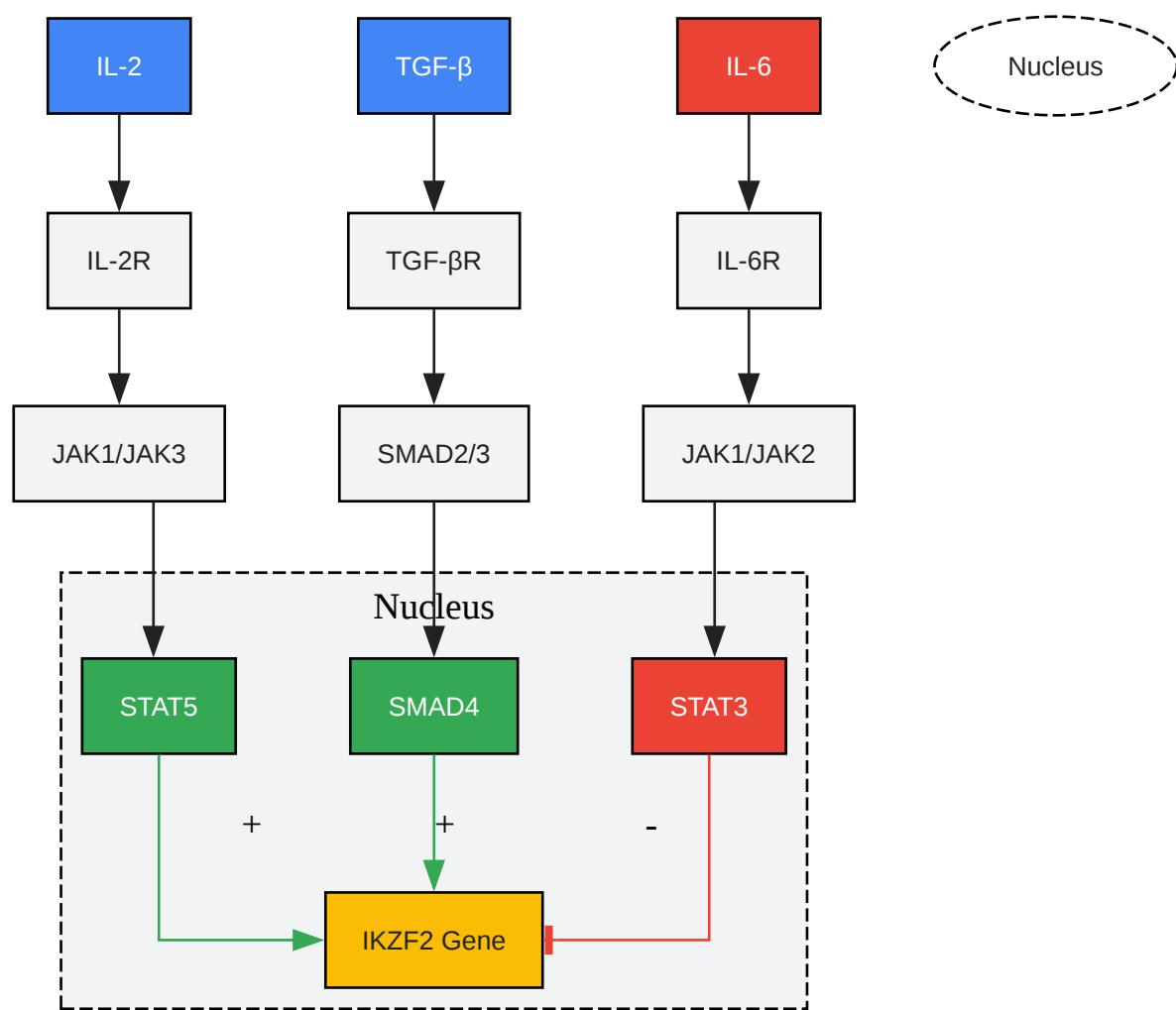

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-Helios antibody overnight at 4°C with gentle agitation. The recommended starting dilution is typically 1:1000.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Signaling Pathways Regulating Helios Expression

The expression of Helios is tightly regulated by a network of signaling pathways, particularly in T cells. TCR engagement and cytokine signaling are the primary drivers of Helios expression.

TCR-Mediated Induction of Helios

T cell receptor (TCR) stimulation is a key event that can lead to the upregulation of Helios, especially in conventional T cells.^[11] This process is crucial for T cell activation and differentiation.

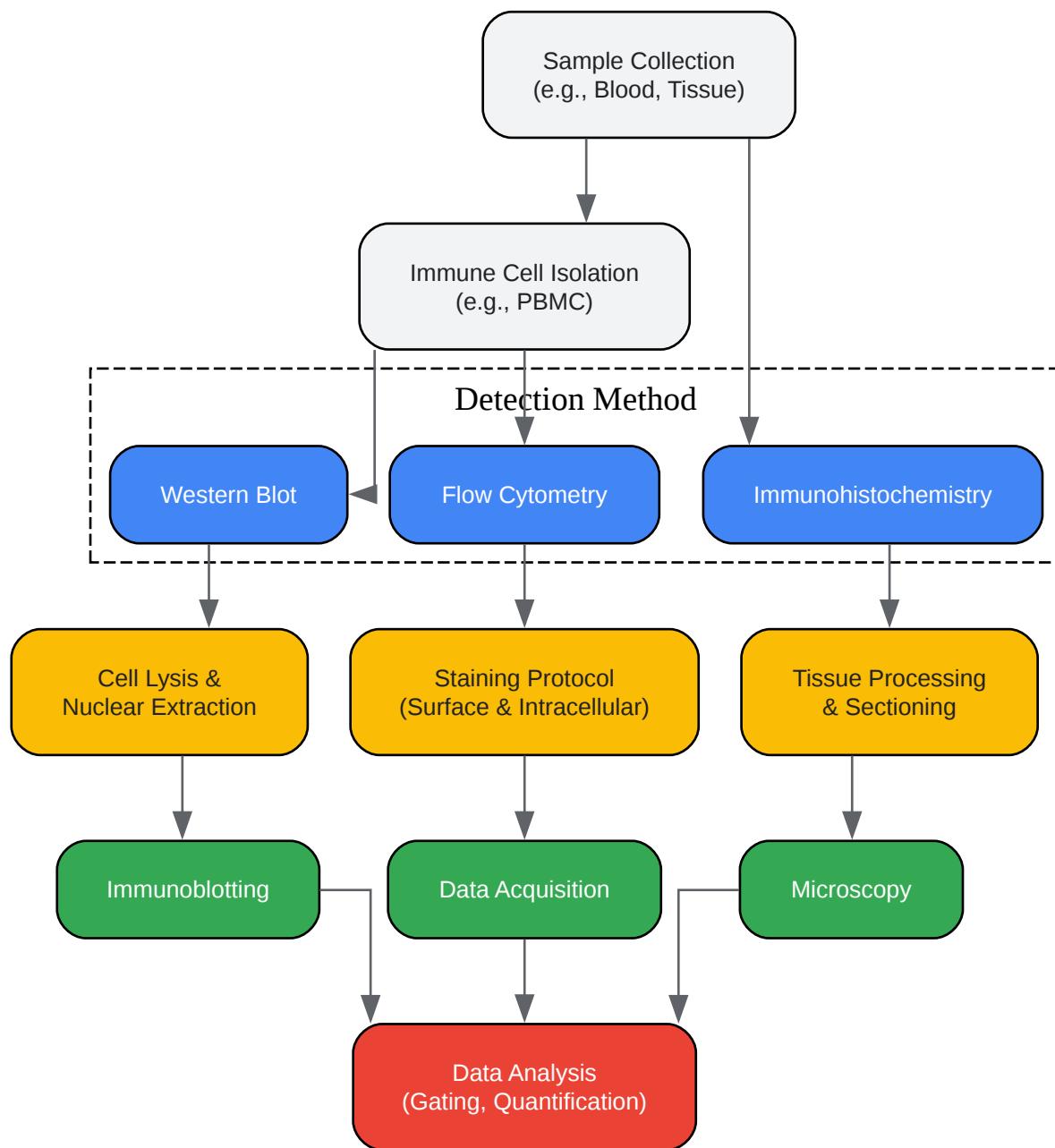


[Click to download full resolution via product page](#)

TCR signaling cascade leading to Helios expression.

Cytokine-Mediated Regulation of Helios

Cytokines play a pivotal role in modulating Helios expression, with some inducing and others inhibiting its transcription. This regulation is critical for maintaining immune homeostasis and controlling the function of various T cell subsets.



[Click to download full resolution via product page](#)

Cytokine signaling pathways regulating Helios expression.

Experimental Workflow for Helios Detection

The following diagram illustrates a typical workflow for the detection and analysis of Helios expression in immune cells, from sample collection to data interpretation.

[Click to download full resolution via product page](#)

General workflow for Helios protein detection.

Conclusion

Helios expression is a dynamic and cell-type-specific phenomenon within the immune system. While its high expression in regulatory T cells is well-established, its presence in other lymphocyte lineages and its absence in myeloid cells highlight its specialized roles in immune cell development and function. The provided quantitative data, detailed experimental protocols,

and pathway diagrams serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the biology of Helios and explore its potential as a therapeutic target. Continued investigation into the precise functions of Helios in various immune contexts will undoubtedly pave the way for innovative immunomodulatory therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Co-expression of Foxp3 and Helios facilitates the identification of human T regulatory cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. HELIOS-expressing human CD8 T cells exhibit limited effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytekbio.com [cytekbio.com]
- 6. HELIOS Monoclonal Antibody (22F6), Brilliant Violet™ 480 (414-9883-42) [thermofisher.com]
- 7. Helios: still behind the clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HELIOS Monoclonal Antibody (22F6), PE (12-9883-42) [thermofisher.com]
- 9. ulab360.com [ulab360.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Multifaceted Expression of Helios Across Immune Cell Lineages: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1234738#helios-protein-expression-in-different-immune-cell-types>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com